molecular formula C13H12FNO B159161 N-(4-Fluorophenyl)-4-methoxyaniline CAS No. 1644-00-4

N-(4-Fluorophenyl)-4-methoxyaniline

Cat. No.: B159161
CAS No.: 1644-00-4
M. Wt: 217.24 g/mol
InChI Key: ITBAWYAKHGPVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorophenyl)-4-methoxyaniline is a substituted aniline derivative featuring a 4-fluorophenyl group attached to the nitrogen atom of a 4-methoxyaniline moiety. This compound is structurally characterized by:

  • Aromatic substitution: A methoxy (-OCH₃) group at the para position of the aniline ring.
  • Fluorinated aryl group: A 4-fluorophenyl substituent on the amine nitrogen.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBAWYAKHGPVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorophenyl)-4-methoxyaniline typically involves the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde under specific conditions. One common method is the reductive amination process, where the aldehyde group of 4-methoxybenzaldehyde is reduced in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-Fluorophenyl)-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas over a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogenation using reagents like bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

N-(4-Fluorophenyl)-4-methoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-4-methoxyaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. Additionally, the methoxy group can influence the compound’s solubility and overall pharmacokinetic properties.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Key Comparisons :

Compound Name Substituents Key Properties Reference
N-(4-Fluorophenyl)-4-methoxyaniline 4-Fluorophenyl, 4-methoxy Crystalline, C–H···N/O/π interactions; influenced by electron-withdrawing F
N-(4-Chlorophenyl)-4-methoxyaniline 4-Chlorophenyl, 4-methoxy Higher molecular weight (Cl vs. F); similar crystal packing but altered π···π contacts
N-(4-Methoxyphenyl)-4-methoxyaniline 4-Methoxyphenyl, 4-methoxy Enhanced solubility due to dual electron-donating OCH₃ groups
  • Electronic Effects : The 4-fluorophenyl group (electron-withdrawing) reduces electron density on the aniline ring compared to methoxy or methyl substituents, affecting reactivity and intermolecular interactions .
  • Crystallography : Fluorine’s small size and high electronegativity lead to distinct C–H···F interactions, whereas methoxy groups favor C–H···O contacts .

Antifungal Activity :

  • In contrast, (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) exhibits antifungal activity against C. albicans (MIC₅₀ = 8 µg/mL) due to its triazine-heterocyclic core .

Enzyme Inhibition :

  • Halogen-substituted analogs (e.g., 4-fluorophenyl vs. 4-iodophenyl maleimides) show similar inhibitory potency (IC₅₀ = 4–7 µM) against monoacylglycerol lipase (MGL), indicating halogen size has minimal impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Fluorophenyl)-4-methoxyaniline
Reactant of Route 2
Reactant of Route 2
N-(4-Fluorophenyl)-4-methoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.